molecular formula C8H7ClN2O2 B13467126 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2901101-75-3

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13467126
CAS No.: 2901101-75-3
M. Wt: 198.60 g/mol
InChI Key: UXTVJQHZVSQNSA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which make it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit FGFRs and its versatility in undergoing various chemical transformations make it a valuable compound in both research and industrial applications .

Properties

CAS No.

2901101-75-3

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-3-10-7-4-9-2-1-5(6)7;/h1-4,10H,(H,11,12);1H

InChI Key

UXTVJQHZVSQNSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C(=O)O.Cl

Origin of Product

United States

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